![molecular formula C21H27NO2 B2927349 4-[(4-Heptylbenzyl)amino]benzenecarboxylic acid CAS No. 477857-01-5](/img/structure/B2927349.png)

4-[(4-Heptylbenzyl)amino]benzenecarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

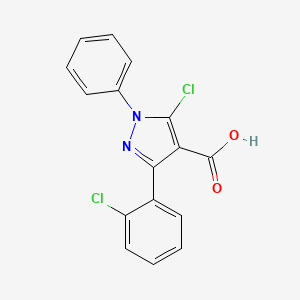

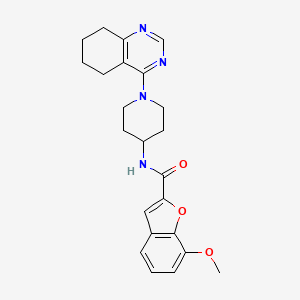

4-[(4-Heptylbenzyl)amino]benzenecarboxylic acid is a chemical compound with the molecular formula C21H27NO2 . It has a molecular weight of 325.44 .

Molecular Structure Analysis

The molecular structure of 4-[(4-Heptylbenzyl)amino]benzenecarboxylic acid consists of a benzenecarboxylic acid group (a benzene ring with a carboxylic acid functional group) and a heptylbenzylamino group (a benzene ring with a heptyl group and an amino group) attached to it .Scientific Research Applications

Vibrational Spectroscopy and Structural Analysis

4-Aminobenzoic acid (4ABA), a structurally related compound to 4-[(4-Heptylbenzyl)amino]benzenecarboxylic acid, demonstrates significant relevance in vibrational spectroscopy. The study by Khuu, Yang, and Johnson (2020) on 4ABA reveals intricate details about its O- and N-protomers, focusing on the structure of the O-protomer in various isomeric forms. This research provides insights into the potential structural and spectroscopic analysis applications of similar compounds, including 4-[(4-Heptylbenzyl)amino]benzenecarboxylic acid, especially in understanding their binding and interaction mechanisms at the molecular level (Khuu, T., Yang, N., & Johnson, M. A., 2020).

Enzyme Inactivation and Design of Inhibitors

Research into mechanism-based inactivators for enzymes, such as the study by Mobashery, Ghosh, Tamura, and Kaiser (1990), provides a foundational understanding of designing effective inhibitors. Their work on (R)-2-Benzyl-5-cyano-4-oxopentanoic acid as an inactivator for the zinc protease carboxypeptidase A highlights the potential of similar compounds in the realm of enzyme inhibition, offering a pathway for the development of new therapeutic agents or biochemical tools (Mobashery, S., Ghosh, S. S., Tamura, S., & Kaiser, E., 1990).

Glycosyltransferase Activity in Plant Metabolism

The study of glycosyltransferase activity towards benzoic acid derivatives in plants, such as the work by Lim et al. (2002), highlights the role of similar compounds in plant metabolism and bioengineering. Understanding how these compounds interact with glycosyltransferases can inform genetic engineering approaches aimed at modifying plant metabolism for improved agricultural productivity and the synthesis of valuable plant-derived compounds (Lim, E.-K., Doucet, C. J., Li, Y., Elias, L., Worrall, D., Spencer, S. P., Ross, J., & Bowles, D., 2002).

Drug Delivery and Prodrug Development

The development of prodrugs, as exemplified by Rais et al. (2017) in their study on hydroxamate-based inhibitors of glutamate carboxypeptidase II, showcases the potential application of compounds like 4-[(4-Heptylbenzyl)amino]benzenecarboxylic acid in improving the pharmacokinetics of therapeutic agents. By modifying compounds to improve their oral availability or target-specific delivery, researchers can enhance the efficacy and safety profiles of drugs (Rais, R., Vávra, J., Tichý, T., Dash, R. P., Gadiano, A. J., Tenora, L., Monincová, L., Bařinka, C., Alt, J., Zimmermann, S. C., Slusher, C., Wu, Y., Wozniak, K., Majer, P., Tsukamoto, T., & Slusher, B., 2017).

properties

IUPAC Name |

4-[(4-heptylphenyl)methylamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO2/c1-2-3-4-5-6-7-17-8-10-18(11-9-17)16-22-20-14-12-19(13-15-20)21(23)24/h8-15,22H,2-7,16H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBJUDEORALAIGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC=C(C=C1)CNC2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-Heptylbenzyl)amino]benzenecarboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-1,2-dihydrospiro[indole-3,3'-pyrrolidin]-2-one](/img/structure/B2927269.png)

![2-[(2-ethoxyphenyl)amino]-N-(3-isopropylphenyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2927279.png)

![Ethyl 1-methyl-3-[(2-methylpiperidin-1-yl)methyl]pyrazole-4-carboxylate](/img/structure/B2927283.png)

![2-[[But-2-ynyl(prop-2-ynyl)amino]methyl]-5-hydroxypyran-4-one](/img/structure/B2927284.png)

![3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinoline](/img/structure/B2927285.png)

![4-(4-Cyclohexylphenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2927286.png)

![N-[(2,6-Difluorophenyl)methyl]oxane-4-carboxamide](/img/structure/B2927289.png)